molecular formula C21H14Cl2N4O B15191451 Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- CAS No. 110345-23-8

Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)-

Cat. No.: B15191451
CAS No.: 110345-23-8
M. Wt: 409.3 g/mol
InChI Key: XYJQSFSZPWCNKF-FOWTUZBSSA-N
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Description

Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and further functionalization to introduce the dimethylamino and indole groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

Major products formed from these reactions include various substituted indoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, 2-[2-(2,6-dichlorophenyl)hydrazinylidene]-
  • 1-(2,6-Dichlorophenyl)-2-indolinone

Uniqueness

Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

110345-23-8

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

2-[[(3E)-1-(2,6-dichlorophenyl)-3-(dimethylaminomethylidene)-2-oxoindol-6-yl]methylidene]propanedinitrile

InChI

InChI=1S/C21H14Cl2N4O/c1-26(2)12-16-15-7-6-13(8-14(10-24)11-25)9-19(15)27(21(16)28)20-17(22)4-3-5-18(20)23/h3-9,12H,1-2H3/b16-12+

InChI Key

XYJQSFSZPWCNKF-FOWTUZBSSA-N

Isomeric SMILES

CN(C)/C=C/1\C2=C(C=C(C=C2)C=C(C#N)C#N)N(C1=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CN(C)C=C1C2=C(C=C(C=C2)C=C(C#N)C#N)N(C1=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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